5-(((Benzyloxy)carbonyl)amino)pentanoic acid

Peptide Synthesis Protecting Group Stability Process Chemistry

Cbz-5-aminopentanoic acid is a carbamate-protected building block for peptide and PROTAC synthesis. Its orthogonal Cbz group is removed by catalytic hydrogenolysis, enabling sequential deprotection without acid/base side reactions. • Thermal resilience: stable up to 140°C, avoiding premature cyclization (cf. Boc analogs: ~67°C). • Mild hydrogenolytic deprotection protects acid/base-sensitive substrates during convergent synthesis. • Defined C5 spacer for systematic PROTAC linker-library optimization. • Acid-stable Cbz group remains intact during TFA-mediated Boc removal, ensuring precise orthogonal deprotection.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 23135-50-4
Cat. No. B1274001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((Benzyloxy)carbonyl)amino)pentanoic acid
CAS23135-50-4
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCC(=O)O
InChIInChI=1S/C13H17NO4/c15-12(16)8-4-5-9-14-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)(H,15,16)
InChIKeyQYYPKLYDFCYGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-5-Aminopentanoic Acid: Solution-Phase Synthesis & Orthogonal Protection


5-(((Benzyloxy)carbonyl)amino)pentanoic acid (CAS: 23135-50-4), commonly referred to as Cbz-5-aminopentanoic acid, is a carbamate-protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group . With a molecular weight of 251.28 g/mol and a melting point range of 103-107°C, it serves as a protected building block primarily utilized in solution-phase peptide synthesis . The Cbz group provides acid-stable protection for the primary amine, allowing for orthogonal deprotection via catalytic hydrogenolysis or other specific conditions, which is essential for sequential peptide chain elongation .

Orthogonal protection Cbz removable by hydrogenolysis, acid-stable
Solution-phase synthesis Designed for convergent peptide assembly
Reported higher thermal tolerance Withstands elevated temperatures vs Boc analog

Why Cbz-5-Aminopentanoic Acid Cannot Be Replaced by Boc/Fmoc Analogs


Substituting 5-(((Benzyloxy)carbonyl)amino)pentanoic acid with a Boc- or Fmoc-protected analog introduces significant orthogonal protection conflicts that can derail a synthetic route. While all three (Cbz, Boc, Fmoc) are classical amino protecting groups, their deprotection mechanisms are mutually exclusive: Cbz is typically removed by catalytic hydrogenolysis, Boc by strong acid, and Fmoc by base . This orthogonality means that a Boc-protected intermediate cannot be used if a downstream step requires acid-labile functionality, just as an Fmoc-protected analog is incompatible with base-sensitive substrates [1]. Therefore, the choice is not a matter of simple potency but of strategic route compatibility, where the unique deprotection profile of the Cbz group is the primary driver for its procurement [2].

Attribute
Cbz (target)
Boc / Fmoc (substitute)
Deprotection
H₂/Pd-C (hydrogenolysis)
TFA (acid) / piperidine (base)
Acid lability
Stable
Labile (Boc) / stable (Fmoc)
Base lability
Stable
Stable (Boc) / labile (Fmoc)

Cbz-5-Aminopentanoic Acid: Key Differentiation Evidence


Superior Thermal Stability vs. Boc Analog

In a controlled study of L-prolinol derivatives, the Cbz-protected analog demonstrated significantly higher thermal stability than its Boc-protected counterpart. The Boc-protected derivative underwent intramolecular cyclization to γ-butyrolactone at a mild 67 °C, representing a major side reaction risk during heating or storage [1]. In contrast, the Cbz-protected analog remained stable under these conditions, only exhibiting a similar cyclization when heated to 140 °C in the presence of triethylamine [1].

Thermal stability
Head-to-head
Cbz: stable to 140 °C with Et₃N; Boc: cyclization at 67 °C
Supports high-temperature process design
73 °C higher thermal tolerance reported
Peptide Synthesis Protecting Group Stability Process Chemistry

Solution-Phase Synthesis Compatibility

While Fmoc and Boc are the dominant α-amino protecting groups in solid-phase peptide synthesis (SPPS), the Cbz (Z) group is more commonly encountered in solution-phase synthesis . This distinction is critical for procurement: an Fmoc-protected analog is optimized for automated SPPS workflows, whereas the Cbz-protected 5-aminopentanoic acid is a preferred building block for convergent or fragment-based solution-phase routes [1]. Commercial vendors explicitly categorize Cbz- and Boc-protected linkers as useful for solution-phase peptide synthesis and other synthetic reactions, contrasting with Fmoc-protected building blocks designed for SPPS [1].

Synthesis platform
Cross-study comparable
Cbz optimized for solution-phase; Fmoc for SPPS
Aligns with convergent synthesis workflows
Categorical distinction; no quantitative metric
Peptide Synthesis Solution-Phase Synthesis Protecting Group Strategy

Orthogonal Deprotection Selectivity

The Cbz group can be selectively removed via catalytic hydrogenolysis under conditions where a Boc-protected amino group remains completely stable [1]. Conversely, a Cbz-protected amine is stable to the acidic conditions (e.g., TFA) required to remove a Boc group . This orthogonality is a fundamental design principle in peptide chemistry, allowing for the sequential, site-specific unveiling of amine functionalities in complex molecules containing multiple protected amines [1].

Orthogonality
Class-level inference
Cbz removable by H₂/Pd-C, stable to TFA; Boc opposite
Enables staged amine unveiling
Mutually exclusive deprotection mechanisms
Orthogonal Protection Peptide Chemistry Deprotection Strategy

C5 Spacer Geometry Advantage

5-(((Benzyloxy)carbonyl)amino)pentanoic acid possesses a five-carbon alkyl backbone between the Cbz-protected amine and the carboxylic acid, resulting in a molecular weight of 251.28 g/mol . In contrast, the directly analogous C4 compound, Cbz-4-aminobutanoic acid (CAS 5105-78-2), has a four-carbon spacer and a lower molecular weight of 237.25 g/mol . This difference in spacer length translates to a distinct spatial and conformational profile, which is a critical parameter in applications such as PROTAC linker design, where the distance between ligase-binding and target-binding moieties directly influences degradation efficiency .

Spacer length
Cross-study comparable
C5: 251.28 g/mol; C4: 237.25 g/mol
ΔMW = 14.03 g/mol
Supports linker-length SAR optimization
One methylene unit difference
Linker Chemistry PROTAC Design Molecular Spacer

Application Scenarios for Cbz-5-Aminopentanoic Acid


Orthogonal Protection in Multi-Step Peptide Synthesis

In the synthesis of complex peptides or peptide conjugates requiring staged amine deprotection, 5-(((Benzyloxy)carbonyl)amino)pentanoic acid is procured as a building block. Its Cbz group can be selectively removed via hydrogenolysis without affecting acid-labile Boc groups elsewhere in the molecule [1]. Conversely, the Cbz group remains intact during TFA-mediated Boc deprotection, enabling precise, sequential unmasking of amine functionalities .

High-Temperature Solution-Phase Peptide Coupling

This compound is the preferred choice for solution-phase peptide synthesis when reaction conditions require elevated temperatures. Unlike Boc-protected analogs, which can undergo premature cyclization at temperatures as low as 67 °C, the Cbz-protected derivative remains stable, withstanding thermal stress up to 140 °C before side reactions are observed [1]. This thermal resilience ensures higher yields and fewer by-products in demanding coupling reactions.

Convergent Fragment Synthesis & Final Deprotection

For convergent synthesis strategies, where fully protected peptide fragments are assembled in a final coupling step, the Cbz group's unique deprotection profile is essential [1]. It can be removed at the very end of the synthesis under mild, neutral hydrogenolysis conditions, which is ideal for delicate peptide substrates that cannot tolerate the strong acids or bases required to remove Boc or Fmoc groups, respectively [1].

Defined C5 Linker Spacer in SAR Studies

In medicinal chemistry, particularly in the design and optimization of PROTACs or other bifunctional molecules, the precise length of the linker is a critical variable [1]. 5-(((Benzyloxy)carbonyl)amino)pentanoic acid provides a well-defined five-carbon spacer with a Cbz-protected terminal amine, offering a specific geometry that differs from its C4 (butyric acid) analog . It is procured specifically to synthesize linker-library candidates to systematically probe the effect of a C5 spacer on target engagement and degradation efficiency [1].

Application
Selection Property
Validation Focus
Staged amine deprotection
Orthogonal Cbz/H₂ lability
Acid/base compatibility review
Elevated-temperature coupling
Reported higher thermal stability
Side-reaction risk (cyclization)
Final global deprotection
Mild hydrogenolytic cleavage
Substrate integrity under neutral conditions
PROTAC linker optimization
C5 spacer geometry
Target engagement / degradation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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